molecular formula C17H14N4O6 B11379200 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11379200
M. Wt: 370.3 g/mol
InChI Key: OVWOUEQEKORRNZ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can form the oxadiazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced into the oxadiazole ring.

    Attachment of the nitrophenoxy group: This can be done through a nucleophilic substitution reaction where the nitrophenoxy group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound’s unique chemical structure makes it useful in various industrial applications, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds share some structural similarities with oxadiazoles and are known for their diverse biological activities.

    Triazoles: Another class of heterocyclic compounds with significant medicinal and industrial applications.

    Quinoxalines: These compounds also exhibit a wide range of biological activities and are used in various research fields.

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C17H14N4O6/c1-25-13-6-2-11(3-7-13)16-17(20-27-19-16)18-15(22)10-26-14-8-4-12(5-9-14)21(23)24/h2-9H,10H2,1H3,(H,18,20,22)

InChI Key

OVWOUEQEKORRNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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